molecular formula C16H13N3O3 B588179 Mebendazole D3 CAS No. 1173021-87-8

Mebendazole D3

Cat. No.: B588179
CAS No.: 1173021-87-8
M. Wt: 298.316
InChI Key: OPXLLQIJSORQAM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mebendazole D3 is the deuterium labeled Mebendazole . It is a stable isotope of the broad-spectrum anthelmintic drug Mebendazole, which is used in the treatment of roundworms . Mebendazole works by preventing the worms from absorbing sugar (glucose), causing the worm to lose energy and die .


Synthesis Analysis

Mebendazole hydrochloride, a new stable salt of Mebendazole, can be synthesized and characterized. It can be obtained from recrystallization of forms A, B, or C of Mebendazole in diverse solvents with the addition of hydrochloric acid solution .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Mebendazole .


Chemical Reactions Analysis

This compound is a deuterated compound of the anthelmintic drug, Mebendazole. It may be used as an internal standard for the determination of Mebendazole in milk and animal muscle tissue samples by ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.31 g/mol . It is a white to slightly yellow powder . It is practically insoluble in water .

Scientific Research Applications

Anti-Cancer Properties

Mebendazole, originally an anti-helminthic drug, has been explored for its anti-cancer properties. Studies indicate its effectiveness in inhibiting the growth of ovarian cancer cell cultures and patient-derived xenograft models, working through mechanisms like tubule depolymerization and induction of apoptosis, independent of p53 mutation status (Elayapillai et al., 2020). Additionally, it has shown potential synergy with other drugs in inhibiting tumor growth and establishment in ovarian cancer (Pantziarka et al., 2014).

Brain Tumor Treatment

Mebendazole has demonstrated efficacy in glioblastoma and medulloblastoma models. Different polymorphs of Mebendazole, particularly polymorph C, have been found to reach therapeutically effective concentrations in brain tissue and tumor, suggesting its potential in brain cancer therapy (Bai et al., 2015).

Treatment in Gastrointestinal Cancer

In a phase 2a clinical study, Mebendazole was tested for safety and efficacy in patients with advanced gastrointestinal cancer. Although safe and well-tolerated, rapid progressive disease was observed in all patients, indicating the need for further exploration in combination with other anticancer drugs (Mansoori et al., 2021).

Effects on Breast and Colon Cancer

Studies have found that Mebendazole effectively induces selective apoptotic cell death in breast and colon cancer cell lines, disrupting tubulin polymerization and causing cell cycle arrest (Petersen & Baird, 2021).

Inhibiting Vascular Smooth Muscle Cell Proliferation

Mebendazole has been effective in inhibiting vascular smooth muscle cell proliferation and neointimal formation following arterial injury in mice, presenting a potential application in treating vascular diseases (Wang et al., 2014).

Hedgehog Pathway Inhibition

Mebendazole has shown potential as a hedgehog pathway inhibitor, offering an attractive target for anticancer agents. It inhibited the growth of medulloblastoma cells and may be repurposed as a therapeutic agent for tumors dependent on hedgehog signaling (Larsen et al., 2014).

Drug Repurposing in Oncology

Various studies have highlighted Mebendazole's role in inhibiting factors involved in tumor progression, suggesting its repurposing in oncology. Its synergistic effects with ionizing radiations and different chemotherapeutic agents, and stimulation of the antitumoral immune response have been noted (Guerini et al., 2019).

Enhancing Anti-Angiogenic Effects

Mebendazole's potential to inhibit angiogenesis and enhance anti-angiogenic therapy in cancer treatment has been identified. Inhibition of autophagy in endothelial cells notably enhances its anti-angiogenic efficacy (Sung et al., 2019).

Mechanism of Action

Target of Action

Mebendazole-d3, also known as Mebendazole D3, primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. The cytoskeleton provides structure to the cell and is involved in many critical cellular processes, including cell division and intracellular transport .

Mode of Action

Mebendazole-d3 interacts with its target by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the worm . It’s also suggested that Mebendazole-d3 has anticancer effects through additional mechanisms such as caspase activation, angiogenesis inhibition, hedgehog inhibition, and inhibition of signal transducing kinases .

Biochemical Pathways

The primary biochemical pathway affected by Mebendazole-d3 is the microtubule assembly pathway . By inhibiting tubulin polymerization, Mebendazole-d3 disrupts the formation of microtubules, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . This disruption leads to the death of the parasite. In the context of cancer, Mebendazole-d3 is believed to disrupt the pathways promoting survival, proliferation, and metastatic spread .

Pharmacokinetics

Studies on mebendazole have shown that it can reach therapeutic concentrations at the disease site . In a clinical study, patients with treatment refractory gastrointestinal cancer were treated with individualized dose adjusted mebendazole up to 4 g/day to target a serum concentration of 300 ng/ml .

Result of Action

The action of Mebendazole-d3 results in the death of the parasite by causing degenerative alterations in its cells . In the context of cancer, Mebendazole-d3 exhibits direct cytotoxic activity, synergizes with ionizing radiations and different chemotherapeutic agents, and stimulates antitumoral immune response . It has been shown to reduce or completely arrest tumor growth, markedly decrease metastatic spread, and improve survival .

Action Environment

The efficacy and stability of Mebendazole-d3 can be influenced by various environmental factors. For instance, the drug’s anticancer effects can be affected by the tumor microenvironment, which includes factors such as hypoxia

Safety and Hazards

Mebendazole D3 may damage fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed . It is safe and well-tolerated in patients with advanced cancer but all patients experienced rapid progressive disease .

Biochemical Analysis

Biochemical Properties

Mebendazole-d3 plays a crucial role in biochemical reactions, particularly in the study of drug metabolism and pharmacokinetics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with tubulin, a protein that forms microtubules. Mebendazole-d3 binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and leading to the loss of cytoplasmic microtubules . This interaction disrupts the cellular structure and function of parasitic worms, making it an effective anthelmintic agent.

Cellular Effects

Mebendazole-d3 has significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to reduce cell proliferation, induce apoptosis, and cause cell cycle arrest at the G2/M phase . Mebendazole-d3 also affects cell signaling pathways, including the inhibition of the hedgehog signaling pathway and the activation of caspases, which are involved in programmed cell death . Additionally, it influences gene expression and cellular metabolism by disrupting microtubule dynamics and interfering with glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of Mebendazole-d3 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Mebendazole-d3 binds to tubulin, preventing its polymerization and leading to the destabilization of microtubules . This inhibition of microtubule formation disrupts cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. Furthermore, Mebendazole-d3 inhibits the activity of various enzymes involved in glucose metabolism, reducing the energy supply to cells and contributing to its antiparasitic and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mebendazole-d3 change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that Mebendazole-d3 maintains its antiparasitic and anticancer activities over extended periods . The stability and efficacy of Mebendazole-d3 can be influenced by factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have demonstrated that Mebendazole-d3 can have long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Mebendazole-d3 vary with different dosages in animal models. At low doses, Mebendazole-d3 effectively inhibits the growth of parasitic worms and cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects such as bone marrow suppression and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. Studies in animal models have shown that Mebendazole-d3 can be safely administered at doses that achieve therapeutic concentrations without causing severe toxicity .

Metabolic Pathways

Mebendazole-d3 is involved in various metabolic pathways, including those related to its antiparasitic and anticancer activities. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of Mebendazole-d3, converting it into active and inactive metabolites . These metabolic pathways influence the pharmacokinetics and pharmacodynamics of Mebendazole-d3, affecting its efficacy and safety profile.

Transport and Distribution

Mebendazole-d3 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Mebendazole-d3 accumulates in tissues such as the liver, kidneys, and intestines, where it exerts its therapeutic effects . The distribution of Mebendazole-d3 is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of Mebendazole-d3 is primarily in the cytoplasm, where it interacts with microtubules and other cellular structures . The compound can also localize to specific compartments or organelles, depending on its targeting signals and post-translational modifications. Mebendazole-d3’s activity and function are influenced by its localization within the cell, as it needs to reach its target sites to exert its effects . The subcellular distribution of Mebendazole-d3 can impact its efficacy and the overall cellular response to treatment.

Properties

IUPAC Name

trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXLLQIJSORQAM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746829
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-87-8
Record name (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-87-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.